5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one
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Overview
Description
5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one is a chemical compound belonging to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and potential therapeutic applications. This compound features a hydroxy group at the 5-position and a p-tolyl group at the 4-position of the isoquinolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as p-toluidine and 2-nitrobenzaldehyde.
Condensation Reaction:
p-Toluidine undergoes a condensation reaction with 2-nitrobenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the isoquinolinone core.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and purification techniques such as crystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group in the starting material can be reduced to an amine using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Conversion of nitro groups to amines.
Substitution: Introduction of nitro or halogen groups on the p-tolyl ring.
Scientific Research Applications
5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the isoquinolinone core can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(p-Tolyl)isoquinolin-1(2H)-one: Lacks the hydroxy group at the 5-position.
5-Hydroxyisoquinolin-1(2H)-one: Lacks the p-tolyl group at the 4-position.
4-Phenylisoquinolin-1(2H)-one: Has a phenyl group instead of a p-tolyl group at the 4-position.
Uniqueness
5-Hydroxy-4-(p-tolyl)isoquinolin-1(2H)-one is unique due to the presence of both the hydroxy group at the 5-position and the p-tolyl group at the 4-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
656234-20-7 |
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Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
5-hydroxy-4-(4-methylphenyl)-2H-isoquinolin-1-one |
InChI |
InChI=1S/C16H13NO2/c1-10-5-7-11(8-6-10)13-9-17-16(19)12-3-2-4-14(18)15(12)13/h2-9,18H,1H3,(H,17,19) |
InChI Key |
QBFDFSFLZZMDSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CNC(=O)C3=C2C(=CC=C3)O |
Origin of Product |
United States |
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